![molecular formula C17H14N2O2 B2830028 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid CAS No. 956191-52-9](/img/structure/B2830028.png)
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid
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Overview
Description
“2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid” consists of 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis of Benzimidazoles
The compound can be used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . This is achieved through a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine . The benzimidazole ring system is a popular pharmacophore in medicinal chemistry, known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
Antimicrobial Studies
The compound has been used in the synthesis of naphthyl-substituted pyrazole-derived hydrazones . Many of these novel compounds are potent growth inhibitors of several strains of drug-resistant bacteria .
Antileishmanial and Antimalarial Evaluation
The compound has been used in the development of drugs with antileishmanial and antimalarial properties . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis of Hydrazone Derivatives
The compound has been used in the synthesis of hydrazone derivatives . These derivatives have shown antimicrobial activity against several strains of bacteria including S. aureus, B. subtilis, E. coli, E. aerogenes, A. baumannii, P. aeruginosa, and K. pneumoniae .
Biological Potential of Indole Derivatives
The compound has been used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Antiviral Activity
Indole derivatives synthesized from the compound have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, which may suggest potential targets for this compound .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Result of Action
Similar compounds have been shown to have various effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid. These factors can include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-[4-(pyrazol-1-ylmethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17(21)16-5-2-1-4-15(16)14-8-6-13(7-9-14)12-19-11-3-10-18-19/h1-11H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXDJVZHRMHWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzoic acid |
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